molecular formula C8H13Cl2N3O2 B6278369 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride CAS No. 2825008-00-0

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride

Cat. No. B6278369
CAS RN: 2825008-00-0
M. Wt: 254.1
InChI Key:
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Description

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride (2-PAAD) is an organic compound with a structure consisting of a pyrazole ring connected to an azetidine ring, with a carboxylic acid group attached to the azetidine ring. It is a highly polar compound, with a pKa of 4.5 and a solubility of 0.2 mg/mL in water. 2-PAAD has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used as a precursor for the synthesis of various biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase. It has also been used as a building block for the synthesis of novel heterocyclic compounds, such as imidazolines. In addition, 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has been used as a reagent in the synthesis of various polycyclic compounds, such as quinolines and indolines.

Mechanism of Action

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used as a precursor for the synthesis of various biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase. The mechanism of action of these compounds is believed to involve the inhibition of the enzyme’s catalytic activity, which prevents the formation of dihydrofolate, an important cofactor for folate-dependent biochemical reactions.
Biochemical and Physiological Effects
2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used as a precursor for the synthesis of various biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase. These compounds have been shown to have a variety of biochemical and physiological effects, including the inhibition of folate-dependent biochemical reactions, the inhibition of cell proliferation, and the modulation of gene expression.

Advantages and Limitations for Lab Experiments

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has several advantages for use in laboratory experiments. It is a highly polar compound, with a pKa of 4.5 and a solubility of 0.2 mg/mL in water. This makes it ideal for use in aqueous solutions. In addition, it is a relatively inexpensive reagent, making it a cost-effective option for laboratory experiments. However, 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is also relatively unstable, and its reactivity can be affected by the presence of other compounds in the reaction mixture.

Future Directions

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has a variety of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In the future, it could be used as a starting material for the synthesis of novel heterocyclic compounds and polycyclic compounds. It could also be used as a reagent for the synthesis of new biologically active compounds, such as inhibitors of enzymes involved in folate-dependent biochemical reactions. In addition, 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride could be used as a reagent for the synthesis of novel polymers, such as polyazetidines. Finally, it could be used as a reagent for the synthesis of novel drugs, such as inhibitors of cancer cell proliferation.

Synthesis Methods

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride can be synthesized using a variety of methods. One method involves the reaction of a pyrazole derivative with an azetidine derivative in the presence of a catalytic amount of an acid. This reaction proceeds via an intramolecular cyclization reaction, resulting in the formation of a pyrazole-azetidine ring system. Another method involves the reaction of a pyrazole derivative with an azetidine derivative in the presence of a base, followed by an acid-catalyzed cyclization reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride involves the reaction of 1H-pyrazole with ethyl 3-bromoacetoacetate to form 3-(1H-pyrazol-1-yl)acrylic acid ethyl ester. This intermediate is then reacted with 3-azetidinone in the presence of a base to form the final product, 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid. The dihydrochloride salt is then formed by reacting the acid with hydrochloric acid.", "Starting Materials": [ "1H-pyrazole", "ethyl 3-bromoacetoacetate", "3-azetidinone", "base", "hydrochloric acid" ], "Reaction": [ "1. React 1H-pyrazole with ethyl 3-bromoacetoacetate in the presence of a base to form 3-(1H-pyrazol-1-yl)acrylic acid ethyl ester.", "2. React 3-(1H-pyrazol-1-yl)acrylic acid ethyl ester with 3-azetidinone in the presence of a base to form 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid.", "3. React 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid with hydrochloric acid to form the dihydrochloride salt." ] }

CAS RN

2825008-00-0

Product Name

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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